6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5F3N2O2 |
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Molecular Weight |
230.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-6(8(15)16)7-13-1-2-14(7)4-5/h1-4H,(H,15,16) |
InChI Key |
MCFIXPHJVWQMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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